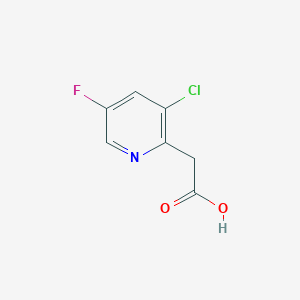
Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have gained significant attention due to their wide range of biological activities and applications in pharmaceuticals. This compound, in particular, is of interest for its potential use in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate typically involves the formation of the diazepane ring followed by esterification. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing an efficient and environmentally friendly approach to production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Ripasudil: A Rho-associated kinase inhibitor used for treating glaucoma and ocular hypertension.
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
1,4-Diazepane derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
Its synthesis using biocatalysts also sets it apart from other similar compounds that may require more complex and less environmentally friendly methods .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
methyl 2-(1,4-diazepan-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14-3)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3 |
Clave InChI |
PKNJWXJVEOQIME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)N1CCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)


![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)




![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)


![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
